![molecular formula C14H8N2O8 B13661638 Bis(2-nitrobenzoyl) Peroxide](/img/structure/B13661638.png)
Bis(2-nitrobenzoyl) Peroxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-nitrobenzoyl) Peroxide is an organic peroxide compound characterized by the presence of two nitrobenzoyl groups attached to a peroxide linkage. This compound is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(2-nitrobenzoyl) Peroxide can be synthesized through the reaction of 2-nitrobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ice-water bath to maintain a low temperature and prevent decomposition of the peroxide . The product is then purified through recrystallization from a suitable solvent like toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving safety during production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-nitrobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize a wide range of organic compounds.
Reduction: Under specific conditions, it can be reduced to form corresponding nitrobenzoyl derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the peroxide linkage is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other peroxides. The reaction is typically carried out at low temperatures to prevent decomposition.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate the substitution reaction.
Major Products Formed
Reduction: The major products are reduced nitrobenzoyl derivatives.
Substitution: The major products are substituted organic compounds with the peroxide linkage replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
Bis(2-nitrobenzoyl) Peroxide has a wide range of applications in scientific research:
Chemistry: It is used as an initiator in polymerization reactions and as an oxidizing agent in organic synthesis.
Biology: It is used in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Bis(2-nitrobenzoyl) Peroxide involves the cleavage of the peroxide bond to form reactive oxygen species (ROS). These ROS can interact with various molecular targets, leading to oxidation of organic compounds and initiation of polymerization reactions . The compound’s strong oxidizing properties make it effective in breaking down complex molecules and facilitating chemical transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(1-hydroperoxyalkyl) Peroxides: These compounds have similar peroxide linkages but differ in the substituents attached to the peroxide group.
Benzoyl Peroxide: A widely used peroxide compound with similar oxidizing properties but different substituents.
Di-tert-butyl Peroxide: Another peroxide compound used as an initiator in polymerization reactions.
Uniqueness
Bis(2-nitrobenzoyl) Peroxide is unique due to the presence of nitro groups, which enhance its oxidizing properties and make it more reactive compared to other peroxides. This makes it particularly useful in applications requiring strong oxidizing agents and in the synthesis of complex organic molecules.
Eigenschaften
Molekularformel |
C14H8N2O8 |
---|---|
Molekulargewicht |
332.22 g/mol |
IUPAC-Name |
(2-nitrobenzoyl) 2-nitrobenzenecarboperoxoate |
InChI |
InChI=1S/C14H8N2O8/c17-13(9-5-1-3-7-11(9)15(19)20)23-24-14(18)10-6-2-4-8-12(10)16(21)22/h1-8H |
InChI-Schlüssel |
MXBGIDBQAPJGEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)OOC(=O)C2=CC=CC=C2[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.